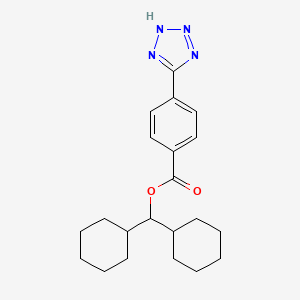
dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos. Consta de un grupo benzoato unido a un anillo de tetrazol, que a su vez está conectado a un grupo diciclohexilmetilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo suele implicar la reacción de ácido 4-(2H-tetrazol-5-il)benzoico con cloruro de diciclohexilmetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones de reflujo en un disolvente adecuado como el diclorometano. El producto se purifica entonces mediante técnicas estándar como la recristalización o la cromatografía en columna .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimientos más altos y una mayor rentabilidad, utilizando posiblemente reactores de flujo continuo y sistemas de purificación automatizados para garantizar la coherencia y la eficiencia.
Análisis de las reacciones químicas
Tipos de reacciones
El 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El anillo de tetrazol puede oxidarse en condiciones específicas para formar diferentes estados de oxidación.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo benzoato puede participar en reacciones de sustitución nucleófila, en las que el grupo éster se sustituye por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores típicos.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en reacciones de sustitución, a menudo en presencia de un catalizador o en condiciones ácidas/básicas.
Principales productos formados
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir diversas formas oxidadas del anillo de tetrazol, mientras que la reducción puede llevar a la formación de derivados de tetrazol reducidos.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while reduction could lead to the formation of reduced tetrazole derivatives.
Aplicaciones Científicas De Investigación
El 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones y vías biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como catalizadores o sensores
Mecanismo De Acción
El mecanismo de acción del 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo implica su interacción con objetivos moleculares a través del anillo de tetrazol y el grupo benzoato. El anillo de tetrazol puede formar enlaces de hidrógeno y coordinarse con iones metálicos, mientras que el grupo benzoato puede participar en diversas interacciones químicas. Estas interacciones pueden modular las vías biológicas y las reacciones químicas, haciendo que el compuesto sea útil en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(1H-tetrazol-5-il)benzoico: Estructura similar, pero sin el grupo diciclohexilmetilo.
Cloruro de benzoilo, 4-(2H-tetrazol-5-il): Otro compuesto relacionado con un grupo funcional diferente.
Singularidad
El 4-(2H-tetrazol-5-il)benzoato de diciclohexilmetilo es único debido a la presencia del grupo diciclohexilmetilo, que le confiere propiedades estéricas y electrónicas específicas. Esto lo diferencia de otros compuestos similares y potencialmente lo hace más versátil en sus aplicaciones .
Propiedades
Número CAS |
651769-36-7 |
|---|---|
Fórmula molecular |
C21H28N4O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C21H28N4O2/c26-21(18-13-11-17(12-14-18)20-22-24-25-23-20)27-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16,19H,1-10H2,(H,22,23,24,25) |
Clave InChI |
DMMCGGUEZOZDOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


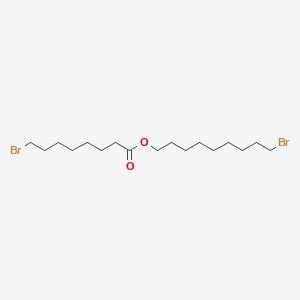
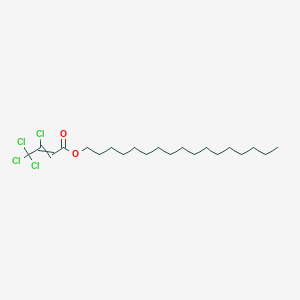
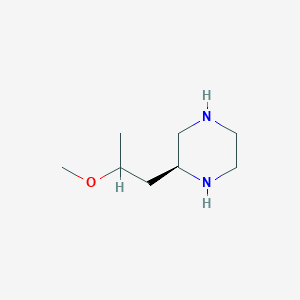

![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
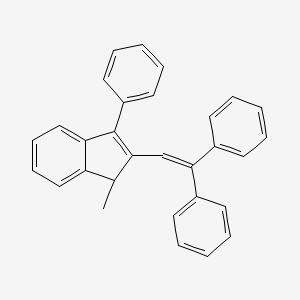

![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

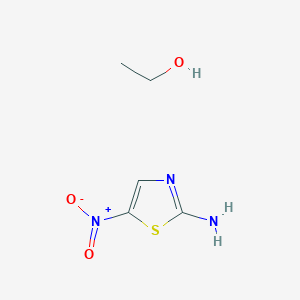
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)


![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
